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Compound of Interest

Compound Name: (DHQ)2PHAL

Cat. No.: B7884288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AD-mix-α, a

commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation (AD).

This reaction is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral

olefins, which are critical intermediates in the synthesis of pharmaceuticals and other

biologically active molecules.[1][2][3][4] AD-mix-α contains the chiral ligand (DHQ)₂PHAL,

which directs the dihydroxylation to one face of the alkene, leading to the formation of a

specific enantiomer of the diol.[5]

Introduction to Sharpless Asymmetric
Dihydroxylation with AD-mix-α
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts

alkenes to chiral 1,2-diols with high enantioselectivity. The reaction is catalyzed by osmium

tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. AD-mix-α is a pre-

packaged mixture containing a catalytic amount of potassium osmate (K₂OsO₂(OH)₄), the

chiral ligand (DHQ)₂PHAL, a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆),

and a base (potassium carbonate, K₂CO₃). This convenient formulation simplifies the

experimental setup and improves reproducibility.

The (DHQ)₂PHAL ligand in AD-mix-α is derived from dihydroquinine and is responsible for the

facial selectivity of the dihydroxylation, typically attacking the "bottom face" of the alkene when
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following the Sharpless mnemonic for predicting stereochemistry. This allows for the

predictable synthesis of a specific enantiomer of the diol product.

Applications in Synthesis
The Sharpless Asymmetric Dihydroxylation using AD-mix-α has found widespread application

in the synthesis of complex molecules, including natural products and pharmaceutical agents.

The resulting chiral diols are versatile synthetic intermediates that can be further transformed

into a variety of functional groups.

Key Application Areas:

Natural Product Synthesis: The introduction of two adjacent stereocenters with defined

chirality is a common challenge in the total synthesis of natural products. The Sharpless AD

reaction provides a reliable method to achieve this, as demonstrated in the synthesis of

various alkaloids, lactones, and amino acids.

Drug Development: Chiral diols are common structural motifs in many drug molecules. The

ability to synthesize these compounds in an enantiomerically pure form is crucial, as different

enantiomers can have vastly different pharmacological activities.

Fine Chemical Synthesis: The reaction is also employed in the production of valuable chiral

building blocks for the fine chemical industry.

Quantitative Data Summary
The following table summarizes the performance of AD-mix-α in the asymmetric dihydroxylation

of various alkene substrates. The data highlights the high yields and enantioselectivities that

can be achieved.
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Alkene
Substrate

Product Yield (%)

Enantiomeric
Excess (ee %)
/ Enantiomeric
Ratio (er)

Reference

Styrene
(S)-1-Phenyl-1,2-

ethanediol
88 82:18 (er)

4-Methylstyrene

(S)-1-(p-

Tolyl)ethane-1,2-

diol

93 84:16 (er)

α,β-Unsaturated

Ester

Diol intermediate

for Nhatrangin A
89.9 98 (ee)

α,β-Unsaturated

Ketone

Diol intermediate

for

Ascospiroketal B

65 Not Specified

trans-p-menth-3-

ene-1,2,8-triol

precursor

Diol 90a 76 54.5 (ee)

Experimental Protocols
This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation

reaction using AD-mix-α.

4.1. Materials and Reagents

AD-mix-α

Alkene substrate

tert-Butanol

Water

Sodium sulfite (Na₂SO₃)
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Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for chromatography

4.2. Standard Protocol for Asymmetric Dihydroxylation

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α

(1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1

mmol of alkene). Stir the mixture at room temperature until two clear phases are observed.

The lower aqueous phase should be a bright yellow color.

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate

upon cooling.

Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.

Reaction Monitoring: Continue stirring vigorously at 0 °C and monitor the progress of the

reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be

allowed to proceed at room temperature.

Quenching: Once the reaction is complete (typically 6-24 hours), quench the reaction by

adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room

temperature.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude

product.

Purification: Purify the crude diol by flash column chromatography on silica gel using an

appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from the

chiral ligand and other nonpolar impurities.

4.3. Notes and Troubleshooting
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Safety Precautions: AD-mix contains potassium osmate, which is toxic. Handle the reagent

in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves,

safety glasses). Do not add acid to the AD-mix or the reaction waste, as this can generate

toxic hydrogen cyanide gas.

Reactivity of Alkenes: The reactivity of the alkene can influence the reaction conditions.

Electron-rich alkenes generally react faster than electron-deficient ones. For slow-reacting

substrates, adding methanesulfonamide (MsNH₂) can sometimes improve the reaction rate

and enantioselectivity.

Low Enantioselectivity: If low enantioselectivity is observed, it may be due to a secondary

catalytic cycle. This can sometimes be suppressed by using a higher concentration of the

chiral ligand.

Workup: For reactions where methanesulfonamide is used, a wash with 2N KOH during the

extraction may be necessary.

Visualizations
5.1. Sharpless Asymmetric Dihydroxylation Catalytic Cycle
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Catalytic Cycle

OsO₄-Ligand Complex

Cyclic Osmate Ester
+ Alkene

[3+2] Cycloaddition

Alkene
Os(VI) Species

+ H₂O
Hydrolysis Diol Product

+ Re-oxidant

K₃Fe(CN)₆ (Re-oxidant)

Oxidation

K₄Fe(CN)₆
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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